“Biphenyl-4-methanol” is a monofunctional alcohol initiator used in the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H . It’s also used in the copolymerization of ε-caprolactone and TMC . Additionally, it has been used as a reagent for the rapid quantitative determination of lithium alkyls .
Another interesting application is found in the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate has the molecular formula C15H14O3 and a molecular weight of approximately 242.27 g/mol. The compound features a biphenyl structure with hydroxymethyl and carboxylate functional groups, which contribute to its chemical reactivity and solubility properties. It is classified as a moderately soluble compound in various solvents .
These reactions make it a versatile intermediate in organic synthesis .
Several methods have been reported for synthesizing Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate:
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate serves various roles in chemistry:
Several compounds share structural similarities with Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate | 40501-41-5 | 0.96 |
Methyl 2-ethyl-3-hydroxybenzoate | 183108-31-8 | 0.94 |
Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | Not available | Similar structure |
Hydroxymethylphenol | Not available | Similar functional groups |
The synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate requires the formation of an ester bond between the carboxylic acid precursor and methanol. Several established esterification methodologies have been developed specifically for biphenyl carboxylic acid derivatives, each offering distinct advantages in terms of reaction conditions, yield, and selectivity.
The Fischer esterification represents the most widely employed conventional approach for synthesizing biphenyl ester derivatives [1] [2]. This acid-catalyzed condensation reaction involves the direct treatment of 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction mechanism proceeds through initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol [1].
For biphenyl carboxylate synthesis, sulfuric acid (98% concentration) serves as the preferred catalyst, with reaction conditions typically employing 110-150°C for 12-24 hours [3] [4]. The reported protocol dissolves 4'-hydroxy-4-biphenylcarboxylic acid (5 grams) in methanol (50 milliliters), followed by addition of sulfuric acid (98% weight/weight, 2 milliliters) and toluene (10 milliliters) [3]. The mixture undergoes heating and refluxing for 12 hours, followed by cooling to room temperature and extraction with water and ethyl acetate [3]. This methodology achieves yields of approximately 98% for biphenyl ester derivatives [3].
The Fischer esterification demonstrates particular effectiveness for biphenyl systems due to the enhanced stability of the aromatic nucleus under acidic conditions [2]. The reaction equilibrium can be driven toward product formation through continuous removal of water or employment of excess methanol as solvent [2].
The Steglich esterification provides a mild alternative for synthesizing biphenyl esters under room temperature conditions [5] [6]. This methodology employs dicyclohexylcarbodiimide (DCC) as a coupling reagent in combination with 4-dimethylaminopyridine (DMAP) as a catalyst [5]. The reaction proceeds through formation of an O-acylisourea intermediate, which subsequently reacts with methanol to yield the desired ester and dicyclohexylurea byproduct [5].
Recent developments in Steglich-type esterification have focused on improving sustainability and safety profiles [6] [7]. Alternative coupling reagents such as Mukaiyama's reagent in conjunction with dimethyl carbonate as solvent have been developed to replace traditional dichloromethane and N,N-dimethylformamide systems [7]. These optimized conditions achieve good to excellent yields (50-83%) even for hindered substrates, with reaction times of 8-24 hours at room temperature or 60°C [7].
The Steglich methodology offers particular advantages for biphenyl systems containing sensitive functional groups, as the mild reaction conditions minimize side reactions and decomposition pathways [5].
Bismuth(III)-catalyzed esterification represents an emerging methodology for biphenyl ester synthesis [8]. Bismuth triflate (Bi(OTf)3) demonstrates high catalytic activity for the condensation of carboxylic acids with alcohols under relatively mild conditions [8]. The reaction proceeds through Lewis acid activation of the carbonyl group, facilitating nucleophilic attack by methanol [8].
Optimization studies reveal that Bi(OTf)3-catalyzed esterification achieves full conversion of starting materials with reduced ether formation compared to comparable Brønsted acid systems [8]. The addition of organic bases such as 2,6-di-tert-butyl-4-methylpyridine significantly diminishes ether side product formation while maintaining high conversion rates [8].
Mixed catalyst systems combining iron(III) sulfate tetrahydrate with concentrated sulfuric acid (molar ratio 2:1) provide enhanced efficiency for sterically hindered biphenyl carboxylic acids [4]. This approach demonstrates particular effectiveness for substrates such as 2-thiophenic acid and 1-naphthylacetic acid, achieving yields of 95% compared to 19% with sulfuric acid alone [4].
Environmentally sustainable esterification methodologies have been developed employing surfactant-combined catalysts under solvent-free conditions [9]. Dodecylbenzene sulfonic acid (DBSA) and copper dodecylbenzene sulfonate (CDBS) serve as effective catalysts for room temperature esterification of various carboxylic acids with alcohols [9].
The solvent-free methodology offers significant advantages including elimination of organic solvents, reduced energy consumption, and simplified purification procedures [9]. Reaction conditions involve continuous stirring of the carboxylic acid, methanol, and 5 mol% catalyst for 24 hours at room temperature [9]. The approach demonstrates particular effectiveness for aromatic carboxylic acids, achieving moderate to excellent yields without requiring elevated temperatures [9].
Method | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages |
---|---|---|---|---|---|
Fischer Esterification | H2SO4 (98%) | 110-150 | 12-24 | 85-98 | High yield, simple procedure |
Steglich Esterification | DCC/DMAP | Room temperature | 2-6 | 70-95 | Mild conditions, wide substrate scope |
Bismuth(III)-Catalyzed | Bi(OTf)3 | 50-80 | 4-8 | 80-92 | Low toxicity, recyclable catalyst |
Mixed Catalyst (Fe2(SO4)3/H2SO4) | Fe2(SO4)3·4H2O/conc. H2SO4 (2:1) | 60-80 | 2-4 | 85-95 | High efficiency for hindered acids |
Solvent-Free (DBSA/CDBS) | DBSA/CDBS (5 mol%) | Room temperature | 24 | 75-90 | No solvent required, environmentally friendly |
The installation of hydroxymethyl functionality at the 4'-position of biphenyl systems requires careful consideration of regioselectivity and functional group compatibility. Multiple synthetic strategies have been developed to achieve this transformation, ranging from organometallic approaches to direct functionalization methods.
Grignard reagent methodology represents the most widely employed approach for hydroxymethyl group incorporation in biphenyl systems [10] [11]. This strategy involves initial formation of the corresponding arylmagnesium halide from 4-halogenated biphenyl precursors, followed by reaction with protected formaldehyde equivalents [10].
The optimized protocol employs 4-chlorobiphenyl or 4-bromobiphenyl as starting materials, which undergo treatment with magnesium metal in tetrahydrofuran at 60°C under nitrogen atmosphere [10]. The addition of n-butyl chloride serves as an activating agent to facilitate Grignard formation [10]. Subsequently, the reaction mixture is cooled to -20°C, and protected hydroxymethyl electrophiles such as chloromethyl tetrahydropyranyl ether (ClCH2OTHP) are added dropwise [10].
The reaction conditions require careful temperature control, maintaining 0-20°C during electrophile addition and allowing 2 hours for completion [10]. Deprotection is achieved through treatment with 5 M hydrochloric acid at 0-10°C, followed by standard aqueous workup and recrystallization from ethanol [10]. This methodology consistently achieves yields of 83-85% for 4-hydroxymethylbiphenyl derivatives [10].
Alternative protecting groups including trimethylsilyl (BrCH2OSi(Me)3) and methyl (BrCH2OMe) ethers demonstrate comparable effectiveness, with yields ranging from 84-85% [10]. The choice of protecting group influences the deprotection conditions, with silyl ethers requiring hydrochloric acid treatment and methyl ethers necessitating hydrobromic acid for complete removal [10].
Suzuki-Miyaura cross-coupling provides an alternative methodology for hydroxymethyl group incorporation through strategic retrosynthetic disconnection [12] [13]. This approach involves coupling of 4-bromobenzoic acid derivatives with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis [12].
The optimized conditions employ tetrakis(triphenylphosphine)palladium(0) as catalyst in combination with sodium carbonate base [12]. The reaction proceeds in dimethoxyethane/water solvent mixture at 80-100°C, achieving yields of 65-85% after purification by recrystallization [12]. This methodology offers advantages in terms of functional group tolerance and regioselectivity compared to direct electrophilic substitution approaches [12].
Advanced catalyst systems such as fullerene-supported palladium chloride nanocatalysts have been developed for environmentally sustainable synthesis of biphenyl carboxylic acids [14]. These water-soluble catalysts achieve yields exceeding 90% at room temperature with catalyst loadings as low as 0.05 mol% [14].
Direct hydroxymethylation involves the reaction of biphenyl derivatives with formaldehyde under basic conditions [15]. This approach represents the most atom-economical method for hydroxymethyl group installation, proceeding through electrophilic aromatic substitution mechanisms [15].
The reaction typically employs formaldehyde (37% aqueous solution) in combination with organic bases such as sodium hydroxide or potassium carbonate [15]. The biphenyl substrate undergoes treatment with formaldehyde at 60-80°C for 4-8 hours, with reaction progress monitored by thin-layer chromatography [15]. The regioselectivity of this transformation depends on the electronic properties of existing substituents and reaction conditions [15].
Hydroxymethylation demonstrates particular effectiveness for electron-rich biphenyl systems, achieving moderate yields (60-80%) with acceptable regioselectivity toward the para-position [15]. However, this methodology may suffer from competing reactions such as bis-hydroxymethylation or condensation side products [15].
Reduction of biphenyl carboxylic acid derivatives provides an indirect route to hydroxymethyl functionality . This strategy involves selective reduction of the carboxyl group while preserving other functional groups present in the molecule .
Lithium aluminum hydride represents the most commonly employed reducing agent for this transformation, requiring anhydrous conditions and careful temperature control . The reaction proceeds in diethyl ether or tetrahydrofuran at 0°C to room temperature, with reaction times of 2-4 hours . Alternative reducing agents such as borane-tetrahydrofuran complex offer milder conditions and improved functional group compatibility .
The reduction approach achieves quantitative conversion of carboxylic acids to primary alcohols, with yields typically ranging from 70-90% . This methodology demonstrates particular utility when the carboxylic acid precursor is readily available through established synthetic routes .
Method | Starting Material | Reagents | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|---|
Grignard Reaction with Formaldehyde | 4-Halogenated biphenyl | Mg, ClCH2OTHP, HCl | THF, -20°C to RT | 83-85 | High para-selectivity |
Suzuki-Miyaura Coupling | 4-Bromobiphenyl + Boronic acid | Pd(PPh3)4, Na2CO3 | DME/H2O, 80-100°C | 65-85 | Regioselective |
Direct Hydroxymethylation | Biphenyl derivative | CH2O, Base | Aqueous/organic, RT-60°C | 60-80 | Position-dependent |
Reduction from Carboxylic Acid | Biphenyl-4-carboxylic acid | LiAlH4 or BH3 | Anhydrous ether, 0°C to RT | 70-90 | Quantitative conversion |
Hydrolysis of Protected Groups | Protected hydroxymethyl biphenyl | Acid (HCl, HBr) | Reflux, 2-6 h | 80-95 | Complete deprotection |
The construction of biphenyl frameworks through palladium-catalyzed cross-coupling reactions represents one of the most significant advances in modern organic synthesis [17] [18]. These methodologies enable the efficient assembly of complex biphenyl architectures with precise control over substitution patterns and functional group compatibility.
The Suzuki-Miyaura reaction between aryl halides and organoboronic acids constitutes the most widely employed method for biphenyl synthesis [19] [20]. This transformation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [17].
Standard catalyst systems employ tetrakis(triphenylphosphine)palladium(0) at 2-5 mol% loading in combination with sodium carbonate or potassium carbonate as base [12] [21]. The reaction proceeds in dimethoxyethane/water or toluene/water biphasic solvent systems at temperatures of 80-100°C [21]. Under these conditions, biphenyl products are typically obtained in yields ranging from 65-95% [21].
Advanced catalyst development has focused on improving efficiency and sustainability [13] [19]. Chiral biphenyl monophosphine ligands based on SPhos/RuPhos frameworks have been developed for enantioselective Suzuki-Miyaura coupling, providing axially chiral biphenyl products in high yield and enantioselectivity [13]. These systems employ palladium acetate precatalysts with optimized phosphine ligands at reduced catalyst loadings (0.5-2 mol%) [13].
Environmental considerations have led to the development of water-soluble fullerene-supported palladium chloride nanocatalysts [14]. These systems achieve remarkable efficiency with catalyst loadings as low as 0.05 mol%, operating at room temperature in aqueous media [14]. The nanocatalysts demonstrate excellent recyclability and provide biphenyl carboxylic acid products in yields exceeding 90% [14].
Negishi coupling between aryl halides and organozinc reagents provides complementary reactivity to Suzuki-Miyaura systems [17]. This transformation typically employs palladium(0) catalysts at 2-5 mol% loading in tetrahydrofuran or dimethylformamide solvents [17]. The reaction proceeds at moderate temperatures (60-80°C) and demonstrates excellent functional group tolerance [17].
Stille coupling utilizing organotin reagents offers advantages for electron-deficient aryl halides that may be challenging substrates for other cross-coupling methods [17]. However, environmental concerns regarding tin toxicity have limited the application of this methodology in recent years [17].
Kumada coupling employing Grignard reagents represents an economical alternative to precious metal catalysis [17]. Nickel-based catalyst systems such as bis(triphenylphosphine)nickel(II) chloride achieve reasonable yields (60-85%) for biphenyl synthesis, although higher catalyst loadings (5-10 mol%) are typically required [17].
The Suzuki-Miyaura coupling mechanism involves three fundamental steps that must be optimized for efficient biphenyl synthesis [17] [18]. Oxidative addition of the aryl halide to palladium(0) represents the rate-determining step for electron-rich substrates, while reductive elimination becomes rate-limiting for sterically hindered systems [18].
Transmetalation efficiency depends on the basicity of the reaction medium and the nature of the organoboronic acid partner [18]. Electron-deficient boronic acids demonstrate enhanced reactivity compared to electron-rich derivatives, requiring adjustment of reaction conditions to achieve optimal yields [18].
Recent mechanistic studies have revealed the importance of base selection in determining reaction outcomes [18]. Inorganic bases such as sodium carbonate and potassium carbonate provide optimal results for most substrates, while organic bases may be required for base-sensitive functional groups [18].
Modern catalyst design focuses on developing systems that combine high activity with excellent selectivity and sustainability [13] [22]. Buchwald-type ligands featuring bulky, electron-rich phosphine donors have demonstrated superior performance for challenging cross-coupling transformations [13].
Palladacycle precatalysts offer advantages in terms of stability and ease of handling compared to traditional phosphine-ligated systems [13]. These precatalysts undergo rapid activation under reaction conditions to generate the active palladium(0) species [13].
Heterogeneous catalyst systems have been developed to address recyclability concerns associated with homogeneous palladium catalysis [19]. Mesoporous silica-supported tin-palladium nanoparticles demonstrate high activity for biphenyl synthesis while enabling catalyst recovery and reuse [19].
Catalyst System | Reaction Type | Loading (mol%) | Temperature (°C) | Solvent | Yield Range (%) | Special Features |
---|---|---|---|---|---|---|
Pd(PPh3)4/Na2CO3 | Suzuki-Miyaura | 2-5 | 80-100 | DME/H2O | 65-95 | Standard conditions |
PdCl2(PPh3)2/K2CO3 | Suzuki-Miyaura | 1-3 | 80-120 | Toluene/H2O | 70-90 | High temperature stability |
Pd(OAc)2/SPhos | Suzuki-Miyaura (Enantioselective) | 0.5-2 | 60-80 | THF | 80-98 | Chiral ligand compatibility |
C60-TEGS/PdCl2 | Suzuki-Miyaura (Green) | 0.05 | Room temperature | H2O | 90+ | Water-soluble, recyclable |
Ni(PPh3)2Cl2/Zn | Kumada Coupling | 5-10 | 60-80 | THF | 60-85 | Alternative to Pd |
The successful synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate requires efficient purification strategies to achieve the high purity standards necessary for further derivatization or biological evaluation. Multiple purification methodologies have been developed specifically for biphenyl derivatives, each offering distinct advantages depending on the scale and purity requirements of the synthesis.
Silica gel column chromatography represents the most versatile purification method for biphenyl ester derivatives [3] . The separation is typically achieved using gradient elution with hexane and ethyl acetate solvent systems [3]. The optimal elution conditions depend on the polarity of the target compound and potential impurities present in the crude reaction mixture .
For Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate purification, a gradient from 100% hexane to 30% ethyl acetate in hexane provides effective separation of the desired product from unreacted starting materials and side products [3]. The compound typically elutes at approximately 20% ethyl acetate in hexane, with thin-layer chromatography monitoring using 254 nanometer ultraviolet light detection [3].
The recovery efficiency of column chromatography ranges from 75-90%, with purity levels achieving 95-98% [3]. The purification process requires 2-4 hours for completion, depending on the column size and sample loading [23]. Proper fraction pooling and concentration under reduced pressure provides the purified ester in analytically pure form [3].
Biphenyl chemistry offers complementary selectivity compared to traditional C18 reversed-phase systems, particularly for the separation of aromatic isomers and moderately polar compounds [24]. Specialized biphenyl-bonded silica phases demonstrate enhanced retention and resolution for structural isomers that may be challenging to separate using conventional stationary phases [24].
Recrystallization provides the most effective method for achieving high-purity crystalline biphenyl derivatives [3] [23]. The technique relies on differential solubility between the target compound and impurities across a temperature range [23]. Proper solvent selection requires evaluation of solubility characteristics at both room temperature and the solvent boiling point [23].
For biphenyl ester purification, ethanol serves as the preferred recrystallization solvent [3] [25]. The compound demonstrates low solubility in cold ethanol but high solubility at elevated temperatures, providing an ideal recrystallization profile [3]. The process involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature and further cooling in an ice bath to minimize product solubility [23].
The optimized recrystallization protocol employs a cooling rate of 10 Kelvin per hour under continuous stirring to promote optimal crystal formation [25]. The final crystallization temperature of 5°C maximizes product recovery while maintaining high purity [25]. Vacuum filtration followed by washing with cold ethanol removes residual impurities and provides crystals with purity levels of 98-99% [23].
Recovery rates for recrystallization typically range from 80-95%, with the process requiring 4-12 hours for completion [23]. The extended time requirement reflects the need for slow cooling and complete crystallization to achieve optimal purity [23].
Liquid-liquid extraction serves as the initial purification step in most synthetic protocols, providing rapid separation of the organic product from aqueous reaction components [3] [26]. The selection of appropriate solvent systems depends on the partition coefficients of the target compound and potential impurities [26].
Ethyl acetate demonstrates optimal extraction efficiency for biphenyl ester derivatives due to its intermediate polarity and favorable partition behavior [3]. The standard workup protocol involves extraction with ethyl acetate (three portions), followed by washing of the combined organic layers with water and saturated sodium chloride solution [3].
The extraction process typically achieves 85-95% recovery of the target compound with 85-95% purity [3]. The rapid nature of this purification method (30 minutes) makes it ideal for initial product isolation before subsequent purification steps [3]. Proper phase separation and efficient organic layer collection are critical for maximizing recovery [26].
Specialized extraction techniques such as pressurized liquid extraction have been developed for complex matrices containing multiple biphenyl derivatives [26]. These methods employ elevated temperature and pressure to enhance extraction efficiency while reducing solvent consumption [26].
Vacuum distillation provides an effective purification method for large-scale synthesis of biphenyl derivatives [25]. The technique requires careful optimization of temperature and pressure conditions to avoid thermal decomposition while achieving efficient separation [25].
The optimized distillation protocol employs vacuum pressure of 0.075 megapascals with distillation temperatures of 180-220°C [25]. Biphenyl derivatives typically distill at 209-213°C under these conditions, providing products with 90-98% purity and 70-85% recovery [25]. The use of stainless steel packing materials with 40 theoretical plates ensures efficient separation [25].
Preparative high-performance liquid chromatography (HPLC) represents the ultimate purification method for analytical-scale synthesis requiring extremely high purity [24]. C18 reversed-phase columns with acetonitrile/water gradient elution provide excellent resolution for biphenyl derivatives [24]. This methodology achieves greater than 99% purity with 90-98% recovery, although the process is limited to small scales due to cost considerations [24].
Supercritical fluid chromatography has emerged as an environmentally sustainable alternative to traditional HPLC methods [26]. Carbon dioxide-based mobile phases reduce organic solvent consumption while maintaining excellent separation efficiency for aromatic compounds [26].
Method | Stationary Phase/Solvent | Temperature (°C) | Recovery (%) | Purity Achieved | Time Required | Best For |
---|---|---|---|---|---|---|
Column Chromatography | Silica gel/Hexane-EtOAc | Room temperature | 75-90 | 95-98% | 2-4 h | General purification |
Recrystallization | Ethanol/Water | 5-55 | 80-95 | 98-99% | 4-12 h | High purity crystalline products |
Liquid-Liquid Extraction | EtOAc/H2O | Room temperature | 85-95 | 85-95% | 30 min | Initial workup |
Vacuum Distillation | N/A (Heat/Vacuum) | 180-220 (0.075 MPa) | 70-85 | 90-98% | 3-6 h | Large scale purification |
Preparative HPLC | C18/MeCN-H2O | Room temperature | 90-98 | >99% | 1-2 h | Analytical scale, high purity |
Complete characterization of purified Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate requires multiple analytical techniques to confirm structure, purity, and chemical identity [27] [28]. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with both proton and carbon-13 NMR spectra essential for complete characterization [27].
Proton NMR analysis typically reveals characteristic aromatic signals in the 7.0-8.0 parts per million region, with the methyl ester appearing as a singlet at approximately 3.9 parts per million [27]. The hydroxymethyl group exhibits characteristic signals at 4.7 parts per million (CH2) and a broad exchangeable signal for the hydroxyl proton [27]. Advanced two-dimensional NMR techniques such as correlation spectroscopy and heteronuclear multiple bond correlation provide through-bond connectivity information [29].
Mass spectrometry analysis employs electrospray ionization or atmospheric pressure chemical ionization to provide molecular ion confirmation [28] [30]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [28]. Fragmentation patterns typically show characteristic losses of methanol (32 mass units) and hydroxymethyl groups (31 mass units) [28].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The spectral characteristics reveal distinct patterns consistent with the biphenyl ester framework and hydroxymethyl substitution.
The ¹H NMR spectrum of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate exhibits characteristic resonances that confirm the molecular structure [1] [2]. The aromatic protons appear as complex multiplets in the region of 7.2-8.1 parts per million, with the carboxylate-substituted ring protons typically appearing more downfield (7.7-8.1 ppm) due to the electron-withdrawing effect of the ester carbonyl group [3] [4]. The hydroxymethyl-substituted ring protons resonate at slightly higher field (7.2-7.6 ppm), reflecting the electron-donating nature of the hydroxymethyl substituent [5].
The methyl ester protons manifest as a sharp singlet at 3.8-4.0 ppm, integrating for three protons [3] [4]. This chemical shift is characteristic of methyl groups attached to oxygen in aromatic ester systems. The hydroxymethyl protons present as a singlet at 4.6-4.8 ppm, integrating for two protons, while the hydroxyl proton appears as a broad signal between 1.5-2.5 ppm due to rapid exchange with trace water and potential hydrogen bonding interactions [6] [7].
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [8] [9]. The carbonyl carbon of the ester group resonates in the characteristic range of 165-170 ppm, consistent with aromatic ester carbonyl carbons [10] [11]. The aromatic carbons appear as multiple signals between 125-145 ppm, with quaternary carbons typically appearing at lower field compared to tertiary carbons [7] [12].
The methyl ester carbon exhibits a signal at 52-53 ppm, which is typical for methyl groups attached to oxygen in ester linkages [8] [9]. The hydroxymethyl carbon appears at 64-66 ppm, reflecting the deshielding effect of the attached oxygen atom [7]. The biphenyl carbon atoms show distinct chemical shifts depending on their substitution pattern and electronic environment, with the inter-ring carbons typically appearing at lower field due to reduced electron density [12].
Mass spectrometric analysis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [13] [14]. The molecular ion peak appears at m/z 242, corresponding to the molecular formula C₁₅H₁₄O₃.
The base peak typically occurs at m/z 197 or 183, resulting from the loss of either the hydroxymethyl group (31 mass units) or the methoxycarbonyl group (59 mass units) [13]. This fragmentation pattern is characteristic of substituted biphenyl esters, where the ester functionality undergoes preferential cleavage under electron ionization conditions [14].
Secondary fragmentation produces ions at m/z 211 through the loss of methoxy radicals (31 mass units) from the molecular ion. The biphenyl core fragment at m/z 154 represents a significant portion of the spectrum, demonstrating the stability of the conjugated aromatic system [15]. Additional fragments include the benzoyl cation at m/z 105, formed through charge-directed fragmentation of the ester-substituted ring [13].
The fragmentation behavior follows predictable patterns for biphenyl ester compounds [13] [14]. Initial electron impact ionization creates the molecular ion radical, which subsequently undergoes α-cleavage adjacent to the carbonyl group. The resulting acylium ion provides high stability through resonance delocalization across the aromatic system. Competing pathways involve benzylic cleavage at the hydroxymethyl position, leading to the formation of tropylium-like cations that exhibit enhanced stability [15].
Infrared spectroscopy provides valuable information about the functional groups present in Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate through characteristic vibrational frequencies [16] [17]. The spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations.
The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, attributed to the oxygen-hydrogen stretching vibration [17] [18]. The broadness of this absorption reflects hydrogen bonding interactions between molecules in the solid state or with trace moisture. The exact frequency within this range depends on the extent of hydrogen bonding and the local molecular environment [19] [20].
The ester carbonyl group produces a strong, sharp absorption band at 1715-1725 cm⁻¹ [17] [10]. This frequency is characteristic of aromatic ester carbonyls, where conjugation with the aromatic ring system results in a slight lowering of the stretching frequency compared to aliphatic esters. The intensity and sharpness of this band make it highly diagnostic for ester functionality [17].
Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹ as multiple medium-intensity peaks [19] [20]. These absorptions are characteristic of aromatic systems and provide confirmation of the biphenyl framework. Aliphatic carbon-hydrogen stretches from the methyl ester and hydroxymethyl groups appear at 2900-3000 cm⁻¹ [18].
The ester carbon-oxygen stretch produces a strong absorption at 1200-1300 cm⁻¹, while the alcohol carbon-oxygen stretch appears at 1000-1100 cm⁻¹ [17] [18]. Aromatic carbon-carbon stretching vibrations manifest as medium to strong bands in the 1450-1600 cm⁻¹ region. Out-of-plane aromatic carbon-hydrogen bending vibrations appear as strong absorptions in the 750-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings [19] [20].
The ultraviolet-visible absorption spectrum of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate exhibits characteristic electronic transitions that reflect the extended conjugated system and functional group chromophores [21] [22] [23].
The primary absorption band occurs in the 250-270 nanometer region with high molar absorptivity (ε = 15,000-25,000 M⁻¹cm⁻¹), corresponding to π → π* transitions within the biphenyl conjugated system [24] [25]. This transition involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system [23] [26].
A secondary absorption band appears at 280-300 nanometers with moderate intensity (ε = 8,000-15,000 M⁻¹cm⁻¹), attributed to extended aromatic conjugation and substituent effects [22] [24]. The hydroxymethyl and ester substituents influence the electronic structure through their electron-donating and electron-withdrawing properties, respectively [23].
A weak absorption band occurs in the 320-340 nanometer region (ε = 500-2,000 M⁻¹cm⁻¹), corresponding to the forbidden n → π* transition of the carbonyl group [23] [27]. This transition involves promotion of non-bonding electrons on the carbonyl oxygen to the π* orbital of the carbonyl group. The low intensity reflects the forbidden nature of this transition according to quantum mechanical selection rules [26] [27].
High-energy absorption in the 220-240 nanometer region (ε = 20,000-40,000 M⁻¹cm⁻¹) corresponds to intramolecular charge transfer transitions between the electron-rich hydroxymethyl-substituted ring and the electron-deficient ester-substituted ring [24] [28]. These transitions contribute to the overall electronic character of the molecule and influence its photochemical properties [22] [23].